"4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid" synthesis and purification methods
"4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid" synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid, a dicarboxylic acid derivative with potential applications as an intermediate in pharmaceutical and organic synthesis.[1] This document outlines a robust two-step synthetic pathway, beginning with the nitration of 4-chlorobenzoic acid to yield the key intermediate, 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (SNAr) with thioglycolic acid. We delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and describe rigorous purification and characterization methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this compound.
Strategic Approach: A Retrosynthetic Analysis
The synthesis of the target molecule, 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid, is most logically approached via a nucleophilic aromatic substitution (SNAr) strategy. The carbon-sulfur bond is the key disconnection. This retrosynthetic approach identifies 4-chloro-3-nitrobenzoic acid and thioglycolic acid as ideal precursors. The chloro-substituent serves as an excellent leaving group, and its displacement is facilitated by the presence of a strongly electron-withdrawing nitro group positioned ortho to it, which is essential for activating the aromatic ring toward nucleophilic attack.[2][3]
The precursor, 4-chloro-3-nitrobenzoic acid, is readily synthesized from commercially available 4-chlorobenzoic acid via a well-established electrophilic aromatic substitution (nitration) reaction.[4][5] This two-step sequence provides an efficient and scalable route to the target compound.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Key Intermediate: 4-Chloro-3-nitrobenzoic Acid
Principle and Mechanism
The synthesis of 4-chloro-3-nitrobenzoic acid is achieved through the electrophilic nitration of 4-chlorobenzoic acid. This reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.[6] Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The directing effects of the substituents on the starting material are critical. The carboxylic acid group is a meta-director and deactivating, while the chloro group is an ortho-, para-director and deactivating. The nitration occurs at the position meta to the carboxyl group and ortho to the chloro group, leading to the desired 2-nitro-4-chlorobenzoic acid isomer.
Experimental Protocol: Nitration of 4-Chlorobenzoic Acid
This protocol is a synthesis of established laboratory-scale methods.[5][7]
Materials:
-
4-chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 68-70%)
-
Crushed Ice and Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 680 mL for 400 g of starting material).[5]
-
Cooling: Cool the sulfuric acid in an ice-salt bath to 0-10°C.
-
Substrate Addition: Slowly add 4-chlorobenzoic acid in portions to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 15°C.[5][7]
-
Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 volume ratio (e.g., 216 mL of each).[5] Allow this mixture to cool.
-
Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the suspension of 4-chlorobenzoic acid. Maintain the reaction temperature between 10°C and 25°C throughout the addition.[5] The rate of addition must be controlled to prevent an exothermic runaway.
-
Reaction Completion: After the addition is complete, raise the temperature to approximately 40-50°C and continue stirring for 2-5 hours to ensure the reaction goes to completion.[6][7]
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the product, 4-chloro-3-nitrobenzoic acid, in a vacuum oven at 80-90°C.[6] The product is typically a light yellow or off-white solid and is often used in the next step without further purification.[5] A yield of over 90% can be expected.[4]
Part II: Synthesis of 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic Acid
Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)
This core transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[8] This reaction is characterized by the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[2]
Key Mechanistic Steps:
-
Nucleophile Formation: A base (e.g., sodium hydroxide) deprotonates the thiol group of thioglycolic acid to form the more potent thioglycolate nucleophile.
-
Addition Step: The thioglycolate anion attacks the carbon atom bearing the chlorine atom. This is the rate-determining step. The attack is possible because the aromatic ring is rendered electron-deficient by the powerful electron-withdrawing nitro group.
-
Formation of Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.[3]
-
Elimination Step: The aromaticity of the ring is restored by the elimination of the chloride leaving group.
Caption: The two-step Addition-Elimination SNAr mechanism.
Experimental Protocol: S-Alkylation
Materials:
-
4-Chloro-3-nitrobenzoic acid (from Part I)
-
Thioglycolic acid (Mercaptoacetic acid)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Solvent: e.g., Water, Ethanol, or a mixture
-
Hydrochloric Acid (HCl) for workup
Procedure:
-
Base Solution: In a reaction vessel, dissolve a suitable base (e.g., 2.5 molar equivalents of NaOH) in water or an ethanol/water mixture.
-
Nucleophile Formation: To this basic solution, add thioglycolic acid (approx. 1.1 molar equivalents) dropwise while stirring in an ice bath.
-
Substrate Addition: Add the 4-chloro-3-nitrobenzoic acid (1.0 molar equivalent) to the solution of the thioglycolate.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any unreacted starting material precipitates, it can be removed by filtration.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of 1-2.
-
Precipitation: The target product, 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid, will precipitate out as a solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Part III: Purification and Characterization
The crude product obtained from the synthesis often requires purification to remove impurities such as unreacted starting materials or side products.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical. Given the dicarboxylic acid nature of the product, a polar solvent system is appropriate.
Protocol:
-
Select a suitable solvent or solvent pair (e.g., ethanol/water, acetic acid/water).
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture boiled for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Characterization
The identity and purity of the synthesized 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₆S | [9] |
| Molecular Weight | 257.22 g/mol | [9] |
| Appearance | Expected to be a solid (likely off-white to yellow) | |
| Monoisotopic Mass | 256.99942 Da | [9] |
| Solubility | Expected to be soluble in alkaline aqueous solutions and polar organic solvents. |
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O of carboxylic acids, N-O of nitro group, S-H if any impurity).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
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